molecular formula C57H108O6 B3026067 eicosanoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester

eicosanoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester

Cat. No.: B3026067
M. Wt: 889.5 g/mol
InChI Key: YPMNDOUIDVDQOW-WCTVFOPTSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. This compound is a type of triacylglycerol (TAG), which are known to play crucial roles in energy storage and lipid metabolism . .

Mode of Action

The mode of action of this compound is not well-studied. As a TAG, it is likely involved in the storage of energy and could be hydrolyzed by lipases to release fatty acids and glycerol. These products can then be used in various metabolic processes .

Biochemical Pathways

This compound, as a TAG, is likely involved in lipid metabolism. TAGs are typically stored in adipose tissue and can be mobilized for energy through the process of lipolysis. This involves the hydrolysis of the TAG to release fatty acids and glycerol, which can then be used in the production of ATP .

Pharmacokinetics

The ADME properties of this compound are not well-documented. As a lipid molecule, it is likely to be absorbed in the intestine and transported in the blood bound to lipoproteins. It may be stored in adipose tissue due to its lipid nature .

Result of Action

As a tag, it is likely involved in energy storage and could contribute to the energy balance of the cell .

Action Environment

Environmental factors such as diet and physical activity can influence the action of this compound. A diet high in fats can increase the levels of TAGs in the body, while physical activity can lead to the mobilization of stored TAGs for energy .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Arachidoyl-2-Palmitoyl-3-Oleoyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids (arachidic acid, palmitic acid, and oleic acid). The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is conducted under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve enzymatic methods using lipases to catalyze the esterification process. This method offers higher specificity and yields compared to chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Arachidoyl-2-Palmitoyl-3-Oleoyl-rac-glycerol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

[2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H108O6/c1-4-7-10-13-16-19-22-25-27-28-30-33-35-38-41-44-47-50-56(59)62-53-54(63-57(60)51-48-45-42-39-36-31-24-21-18-15-12-9-6-3)52-61-55(58)49-46-43-40-37-34-32-29-26-23-20-17-14-11-8-5-2/h26,29,54H,4-25,27-28,30-53H2,1-3H3/b29-26-
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMNDOUIDVDQOW-WCTVFOPTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H108O6
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

889.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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eicosanoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester
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eicosanoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester
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eicosanoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester
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eicosanoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester
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eicosanoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester
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eicosanoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester

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